molecular formula C7H15NO3 B1345577 3-Morpholino-1,2-propanediol CAS No. 6425-32-7

3-Morpholino-1,2-propanediol

Cat. No.: B1345577
CAS No.: 6425-32-7
M. Wt: 161.2 g/mol
InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
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Description

Contextualization within Amine- and Diol-Containing Organic Compounds

3-Morpholino-1,2-propanediol belongs to a class of organic molecules that possess both amine and diol functional groups. The presence of the tertiary amine within the morpholine (B109124) ring and the two hydroxyl groups on adjacent carbons of the propanediol (B1597323) chain gives the molecule a distinct chemical character. cymitquimica.com

Amine-containing compounds are known for their basicity and nucleophilicity, properties conferred by the lone pair of electrons on the nitrogen atom. wikipedia.org Diols, particularly vicinal diols, are notable for their ability to form hydrogen bonds and their reactivity in a variety of chemical transformations. fiveable.me The combination of these two functional groups in a single molecule, as seen in 3-MPD, results in a compound that is water-soluble and can participate in a diverse array of chemical reactions. cymitquimica.com This dual functionality is a key factor in its utility in various chemical applications.

Significance of the Morpholine and Vicinal Diol Moiety in Chemical Synthesis

The morpholine ring and the vicinal diol are both significant structural motifs in organic synthesis, and their combination in 3-MPD offers unique advantages.

The Morpholine Moiety: The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. biosynce.com It is a common feature in many biologically active molecules and approved drugs. nih.govnih.gov The inclusion of a morpholine ring can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability. biosynce.comnih.govresearchgate.net In chemical synthesis, the morpholine group can act as a base or a nucleophile and is often used to introduce a specific structural element into a larger molecule. wikipedia.org It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates. nih.govnih.gov

The Vicinal Diol Moiety: A vicinal diol, also known as a glycol, is a compound with two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.me This arrangement is a key functional group in organic chemistry for several reasons:

Precursor to other functional groups: Vicinal diols can be readily converted into other important functional groups. For example, they can be oxidized to form α-hydroxy ketones or cleaved to yield aldehydes or ketones.

Formation of esters and ethers: The hydroxyl groups can react to form esters and ethers, allowing for the modification and elaboration of the molecule's structure.

Chiral building blocks: Vicinal diols can be prepared in an enantiomerically pure form, making them valuable starting materials for the synthesis of complex chiral molecules, including many natural products. researchgate.net

The presence of both the morpholine and vicinal diol moieties in 3-MPD makes it a versatile building block, capable of undergoing a wide range of chemical transformations at either functional group. cymitquimica.com

Overview of Current Research Paradigms and Emerging Areas

Current research involving this compound and related structures spans several areas of chemistry and materials science.

Synthesis and Catalysis: The synthesis of 3-MPD itself is an area of interest, with methods involving the reaction of morpholine with glycidol (B123203) or 3-chloropropylene glycol being common. prepchem.com More broadly, the development of efficient catalytic methods for the synthesis of amines from diols is an active area of research, with potential applications for the production of compounds like 3-MPD. organic-chemistry.orgorganic-chemistry.org 3-MPD has also been explored as a catalyst in the synthesis of other organic compounds, such as epoxides.

Biomass Conversion: Glycerol (B35011), a readily available byproduct of biodiesel production, is a potential precursor for the synthesis of valuable chemicals. acs.orgacs.org Research has demonstrated the conversion of glycerol derivatives to compounds like 3-MPD, highlighting a potential route for valorizing this biomass-derived feedstock. acs.org

Materials Science and Industrial Applications: Morpholine and its derivatives are utilized as corrosion inhibitors, pH adjusters in steam systems, and as components in the synthesis of polymers and agrochemicals. wikipedia.orge3s-conferences.orgatamankimya.com The properties of 3-MPD suggest its potential utility in similar applications, such as a stabilizer or surfactant.

Drug Discovery and Medicinal Chemistry: While specific therapeutic applications for 3-MPD are not extensively documented in the provided search results, the morpholine scaffold is a cornerstone in drug discovery. biosynce.comnih.govnih.gov The ability of the morpholine ring to improve the properties of drug candidates makes any molecule containing this moiety, including 3-MPD, a person of interest for medicinal chemists. researchgate.netontosight.ai The vicinal diol functionality further adds to its potential as a scaffold for the synthesis of new bioactive molecules.

Emerging Areas: The development of new synthetic methodologies, particularly those focused on sustainable chemistry and the use of renewable feedstocks, will likely continue to drive research into compounds like 3-MPD. acs.orgacs.org Its potential use in creating novel polymers and functional materials is another promising area for future exploration.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6425-32-7 cymitquimica.com
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol starshinechemical.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Solubility Soluble in water cymitquimica.com
Purity >98.0% (GC)(T) starshinechemical.comcymitquimica.com
IUPAC Name 3-(4-morpholinyl)-1,2-propanediol sigmaaldrich.com
InChI Key VZBNUEHCOOXOHR-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Synthetic Routes to this compound

ReactantsConditionsYieldSource(s)
Morpholine and glycidolSuitable solvent (e.g., ethanol, methanol), 50-70°CNot specified
Morpholine and 3-chloropropylene glycol80°C, stirred for 3 hours75.5% prepchem.com
Deprotection of 4-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)morpholine0.1 M HCl:acetone (1:1), 40°C for 24hHigh purity acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpropane-1,2-diol
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InChI

InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUEHCOOXOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982795
Record name 3-(Morpholin-4-yl)propane-1,2-diol
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Molecular Weight

161.20 g/mol
Source PubChem
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CAS No.

6425-32-7
Record name 3-Morpholino-1,2-propanediol
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Record name 3-Morpholinopropane-1,2-diol
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Record name 3-(Morpholin-4-yl)propane-1,2-diol
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Record name 3-morpholinopropane-1,2-diol
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Chemical Transformations and Derivatization Chemistry of 3 Morpholino 1,2 Propanediol

Transformations Involving the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring is a tertiary amine, which imparts both basic and nucleophilic character to the molecule. This allows for several key transformations:

Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form quaternary ammonium (B1175870) salts, which can alter the solubility and physical properties of the compound.

Quaternization: The lone pair of electrons on the nitrogen can attack alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a quaternary ammonium salt. This process introduces a permanent positive charge and adds an alkyl group to the nitrogen.

N-Oxide Formation: Oxidation of the morpholine nitrogen with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) yields the corresponding morpholine-N-oxide. This transformation modifies the electronic properties and steric bulk around the nitrogen atom.

These reactions are fundamental in diversifying the chemical properties of 3-Morpholino-1,2-propanediol derivatives, which is a common strategy in medicinal chemistry to improve pharmacokinetic profiles. uobaghdad.edu.iq

Design and Synthesis of Functionalized Derivatives

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR exploration would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological target.

Key Molecular Regions for SAR Exploration:

The Morpholine Ring: Modifications could include substitution on the ring's carbon atoms or replacement of the oxygen with sulfur (to form a thiomorpholine (B91149) derivative) or another nitrogen (to form a piperazine (B1678402) derivative).

The Propanediol (B1597323) Linker: The length of the alkyl chain could be varied, or substituents could be introduced to alter flexibility and conformation.

The Hydroxyl Groups: Esterification or etherification of the hydroxyl groups with different substituents can significantly impact polarity, solubility, and hydrogen bonding capacity.

For example, in the development of fentanyl analogs, minor structural changes like fluorine substitution or altering the N-acyl chain length resulted in significant variations in biological potency and effects. nih.gov A similar approach could be applied to derivatives of this compound to fine-tune their properties.

A significant class of derivatives is the amino-propanediol analogues. The synthesis of the parent compound, 3-Amino-1,2-propanediol (B146019), is well-established and typically involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia. researchgate.nethubspotusercontent-na1.net A similar strategy can be employed to synthesize N-substituted analogues by using primary or secondary amines instead of ammonia. For instance, 3-methylamino-1,2-propanediol (B1225494) can be synthesized from glycerin chlorohydrin and an aqueous monomethylamine solution. google.com

Table 2: Synthesis of Amino-Propanediol Analogues

Starting Material Aminating Agent Product
3-chloro-1,2-propanediol Ammonia 3-Amino-1,2-propanediol
3-chloro-1,2-propanediol Methylamine 3-Methylamino-1,2-propanediol

Once synthesized, these novel analogues undergo thorough chemical evaluation. This includes structural characterization using spectroscopic methods (NMR, IR, Mass Spectrometry). Further evaluation can involve studying their metabolic fate. For example, a study on 3-(phenylamino)propane-1,2-diol (PAP) in mice showed that it is extensively metabolized, with the major urinary metabolites being 2-hydroxy-3-(phenylamino)propanoic acid and hydroxylated derivatives on the phenyl ring. nih.gov This type of metabolic profiling is essential to understand the biotransformation and clearance of new chemical entities.

Preparation of Ceramide Analogues

The structural resemblance of this compound to the sphingosine (B13886) backbone has made it a valuable starting material for the synthesis of ceramide analogues. These synthetic analogues are instrumental in studying the biological roles of ceramides (B1148491) and in the development of potential therapeutic agents that modulate sphingolipid metabolism. The primary chemical transformation involved in converting this compound into a ceramide analogue is the N-acylation of the secondary amine inherent in the morpholine ring, which, for the purpose of creating a true ceramide mimic, would first be conceptually modified to an amino group at the C2 position of the propanediol backbone. However, derivatization involving the morpholine nitrogen itself or, more commonly, starting from an amino-propanediol precursor that is subsequently morpholinylated, leads to structures that are analogues of ceramides.

A key ceramide analogue is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a well-known inhibitor of glucosylceramide synthase. nih.gov The synthesis of this and similar analogues typically involves the formation of an amide bond between the amino group of a 3-morpholino-propanol derivative and a fatty acid. This transformation underscores the utility of the morpholino-propanediol scaffold in creating molecules that interact with ceramide-metabolizing enzymes.

Enzymatic synthesis has emerged as a highly specific and efficient method for the preparation of ceramide analogues from amino alcohol precursors. Lipases, in particular, have been effectively employed to catalyze the amidation reaction between an amino alcohol and a fatty acid under mild conditions. This chemoenzymatic approach offers high regioselectivity, avoiding the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.

The general scheme for the enzymatic synthesis of a ceramide analogue from a 3-amino-1,2-propanediol derivative (a conceptual precursor to the target morpholino-containing analogue) involves the condensation of the amino alcohol with a fatty acid. This reaction is typically catalyzed by an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), in a non-aqueous solvent system to favor the synthesis over hydrolysis. The selection of the fatty acid allows for the introduction of various acyl chain lengths, which is crucial for studying the structure-activity relationships of the resulting ceramide analogues.

For the synthesis of a ceramide analogue from this compound, a plausible and established synthetic route would involve the selective N-acylation of a precursor like 3-amino-1,2-propanediol, followed by a subsequent reaction to introduce the morpholine moiety, or the direct acylation if a suitable amino-substituted morpholino propanediol is used. The enzymatic approach remains a powerful tool for the key amide bond formation step.

Below is a data table summarizing the typical components and conditions for the lipase-catalyzed synthesis of ceramide analogues from an amino propanediol precursor, which is a foundational step for creating derivatives like those involving this compound.

Parameter Description Typical Values/Examples
Amino Alcohol Substrate The sphingoid base mimic.3-Amino-1,2-propanediol
Acyl Donor The fatty acid component.Stearic Acid, Oleic Acid, Palmitic Acid
Enzyme Catalyst Biocatalyst for amidation.Immobilized Lipase (e.g., Novozym 435)
Solvent Reaction medium.tert-Butanol, Toluene, Hexane, Solvent-free
Temperature Optimal for enzyme activity.50-70 °C
Substrate Molar Ratio Amino Alcohol : Acyl Donor1:1 to 1:2
Reaction Time Duration for optimal conversion.24-72 hours
Product The resulting ceramide analogue.N-acyl-3-amino-1,2-propanediol

This enzymatic methodology provides a green and efficient alternative to purely chemical methods for generating libraries of ceramide analogues for biological screening and other research applications. The high selectivity of enzymes like lipases ensures that the acylation occurs specifically at the amino group, preserving the hydroxyl groups for further derivatization if needed.

Applications of 3 Morpholino 1,2 Propanediol in Specialized Chemical Syntheses

Role as Chiral Building Blocks and Auxiliaries

Chiral building blocks and auxiliaries are fundamental tools in modern organic synthesis, enabling the construction of complex, enantiomerically pure molecules, which is crucial for pharmaceuticals and biologically active compounds. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed.

Optically pure 1,2-diols are considered privileged structural motifs and serve as important and versatile building blocks in the synthesis of pharmaceuticals and natural products. Their value lies in the defined stereochemistry of the two adjacent hydroxyl groups, which can be used to control the formation of new stereocenters. The 1,2-propanediol backbone of 3-Morpholino-1,2-propanediol contains a stereocenter, making it a potential chiral synthon.

In principle, the chiral diol moiety could be employed to guide stereoselective reactions, such as aldol (B89426) additions or alkylations, by temporarily attaching it to a prochiral substrate. The steric and electronic properties of the morpholine (B109124) group could influence the facial selectivity of approaching reagents. However, specific examples of this compound being used as a chiral auxiliary in the stereoselective synthesis of complex molecules are not prominently featured in available scientific literature. The synthesis of morpholine and thiomorpholine (B91149) derivatives from related chiral precursors like amino acids has been explored, highlighting the general interest in this class of heterocycles.

The dual functionality of this compound makes it a potential precursor for more advanced organic compounds. The vicinal diol can be transformed into other key functional groups; for example, it can be cleaved to form aldehydes or oxidized to α-hydroxy ketones. The hydroxyl groups can also be derivatized to form ethers or esters, or converted into epoxides, which are highly versatile synthetic intermediates.

Simultaneously, the morpholine ring can act as a base or a nucleophile. Its presence is common in many biologically active molecules, where it can enhance pharmacokinetic properties such as solubility and metabolic stability. Compounds such as 3-amino-1,2-propanediol (B146019) and 3-methylamino-1,2-propanediol (B1225494), which are structurally similar, are documented as key intermediates in the synthesis of pharmaceutical agents, including non-ionic contrast media like iopamidol (B1672082) and iopromide. While this underscores the value of the 3-substituted-1,2-propanediol scaffold, specific, documented pathways originating from this compound to produce advanced organic compounds are not widely reported.

Table 1: Potential Synthetic Transformations of this compound This table is based on the reactivity of the functional groups present in the molecule and represents theoretical applications.

Functional Group Potential Reaction Resulting Structure
1,2-Diol Oxidative Cleavage (e.g., with NaIO₄) Morpholino-acetaldehyde
1,2-Diol Tosylation followed by elimination Allylic alcohol derivative
1,2-Diol Acetal/Ketal Formation Protected diol for further synthesis

Catalytic and Ligand Applications

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product.

Chiral 1,2-diols and 1,2-amino alcohols are common backbones for the synthesis of privileged chiral ligands used in a multitude of asymmetric transformations. The stereogenic center(s) and the coordinating atoms (oxygen and nitrogen) of these molecules can form a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity.

The structure of this compound, containing a chiral diol and a nitrogen atom, presents a framework that could be elaborated into a chiral ligand. For instance, the hydroxyl groups could be phosphinated to create chiral diphosphine ligands, which are highly effective in reactions like asymmetric hydrogenation. However, a review of the literature does not provide specific examples of chiral ligands synthesized directly from this compound for use in asymmetric catalysis. The design of such ligands often involves extensive screening and modular synthesis to optimize performance for a specific reaction, and many successful ligands are derived from readily available chiral pool sources like amino alcohols or terpenes.

Asymmetric conjugate addition (or Michael addition) is a powerful method for forming carbon-carbon bonds in an enantioselective manner. This reaction is frequently catalyzed by chiral metal complexes. The design of the chiral ligand is critical for achieving high enantioselectivity, as it dictates the spatial arrangement of the substrate and nucleophile around the metal center.

While ligands derived from various chiral scaffolds have been successfully applied in asymmetric conjugate additions, there is no specific documentation of ligands derived from this compound being used for this purpose. The development of ligands for these reactions often focuses on creating a rigid and well-defined chiral pocket, and it remains a theoretical possibility that this compound could serve as a starting point for such a ligand.

Development of Chiral Ligands for Asymmetric Catalysis

Integration in Polymer Chemistry and Materials Science

Diols are fundamental monomers in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes through step-growth polymerization. The properties of the resulting polymer are heavily influenced by the structure of the diol monomer. For example, the use of branched diols like 2-methyl-1,3-propanediol (B1210203) can inhibit crystallization and lower the glass transition temperature of polymers.

Theoretically, this compound could be used as a monomer or comonomer in the synthesis of polyesters or polyurethanes. The presence of the morpholine side group would be expected to impart specific properties to the polymer, such as increased hydrophilicity, altered solubility, and a potential for pH-responsiveness due to the basic nitrogen atom. Furthermore, the morpholino group is a known structural motif in certain functional polymers. Despite this potential, there are no specific studies found that detail the polymerization of this compound or the properties of the resulting materials. Its use as a building block for polymers remains a hypothetical application based on the known reactivity of diols.

Monomeric Units for Polycondensation Processes

The diol functionality of this compound enables it to act as a monomeric unit in polycondensation reactions. Polycondensation is a process of polymerization in which monomers are joined together with the elimination of a small molecule, such as water. In this context, the two hydroxyl groups of 3-MPD can react with dicarboxylic acids or their derivatives to form polyesters.

The incorporation of the morpholino group into the polymer backbone imparts specific properties to the resulting material. For instance, in the synthesis of bio-based polyester (B1180765) polyols, diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) are reacted with dicarboxylic acids such as succinic acid. A similar two-step polycondensation method can be employed with functionalized diols like 3-MPD to create polyesters with pendant morpholino groups. These groups can influence the polymer's solubility, thermal stability, and potential for post-polymerization modification.

An analogous process is seen in the synthesis of poly(propylene fumarate), where propylene (B89431) glycol (a propanediol) is reacted with diethyl fumarate. By substituting propylene glycol with 3-MPD, a functionalized polyester could be created, with the morpholine moiety offering a site for further chemical reactions or influencing the material's surface properties.

Structural Components in Polymer and Material Design

Beyond simply forming the polymer chain, this compound serves as a critical structural component for designing advanced materials with tailored properties. When integrated into a polymer, the morpholine ring introduces a bulky, polar, and basic side group. This can disrupt chain packing and lower crystallinity, which is a desirable trait for creating amorphous soft segments in thermoplastic elastomers.

For example, in the synthesis of ABA-type triblock copolymers, a central soft block is often combined with two hard terminal blocks, such as poly(L-lactide) (PLA). Diols are fundamental to creating the central polyester block. Research on similar branched diols, like 2-methyl-1,3-propanediol, has shown that the methyl group helps to disturb crystallization. The morpholino group in 3-MPD would be expected to have an even more pronounced effect, potentially leading to polymers with low glass transition temperatures, suitable for applications requiring flexibility.

The presence of the morpholine nitrogen also offers a site for hydrogen bonding or protonation, making the resulting polymer potentially pH-responsive. This characteristic is highly sought after in the design of "smart" materials for controlled release systems or sensors. The polarity imparted by the morpholino group can also enhance the polymer's affinity for water, modifying its hydrophilic-lipophilic balance.

Contributions to Pharmaceutical and Bio-Organic Chemistry Research

The unique combination of functional groups in this compound makes it a valuable tool in the synthesis of complex molecules for pharmaceutical and biological research.

Synthetic Intermediate for Complex Molecules

As a bifunctional molecule, 3-MPD is an important intermediate in multi-step organic synthesis. The morpholine ring is a common heterocycle found in many bioactive compounds and approved drugs. The ability to introduce this moiety along with a diol handle provides synthetic chemists with a versatile starting point. The hydroxyl groups can be protected while the morpholine nitrogen is modified, or conversely, the hydroxyls can be converted into other functional groups or used as points of attachment for other molecular fragments. This strategic flexibility is crucial in building the complex architectures of pharmacologically active agents.

Reagents in the Synthesis of Cationic Lipids for Gene Delivery Systems

One of the significant applications of 3-MPD analogs is in the construction of cationic lipids, which are key components of non-viral gene delivery vectors. These lipids typically consist of a hydrophobic tail, a linker, and a positively charged or polar headgroup. The headgroup is crucial for interacting with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and siRNA, and for facilitating entry into cells.

While many cationic lipids use simple ammonium (B1175870) headgroups, there is considerable research into modifying the headgroup to improve transfection efficiency and reduce cytotoxicity. The 1,2-propanediol structure of 3-MPD provides an ideal scaffold for the hydrophilic headgroup. The morpholino group, while not permanently cationic, can be protonated under physiological conditions, providing the necessary positive charge to bind nucleic acids. Furthermore, the hydroxyl groups can improve the hydration of the lipid headgroup, which has been shown to influence the stability of the lipid-DNA complex (lipoplex) and its subsequent interaction with cell membranes. The synthesis often involves attaching long hydrocarbon chains to the diol backbone of a similar amino-diol to form the hydrophobic tails.

ComponentFunction in Cationic Lipid StructureRelevance of 3-MPD
Hydrophobic TailAnchors the lipid in cell membranes.The diol group of 3-MPD serves as the attachment point for fatty acid or alkyl chains.
LinkerConnects the tail and headgroup (e.g., ether, ester, carbamate).The type of linkage can be formed via reactions with the hydroxyl groups of 3-MPD.
Polar HeadgroupBinds to nucleic acids and interacts with the aqueous environment.The morpholino-propanediol structure itself forms a highly functional polar headgroup.

Applications in Proteomics Research

While this compound is marketed as a chemical for proteomics research, specific, detailed applications in the primary literature are not extensively documented. However, its chemical properties suggest potential roles. Proteomics, the large-scale study of proteins, often involves techniques like two-dimensional gel electrophoresis and mass spectrometry that are sensitive to pH and the chemical environment.

Morpholine-containing buffers, such as MES (2-(N-morpholino)ethanesulfonic acid), are widely used in biochemistry and protein analysis because the morpholine ring is chemically stable and has a pKa near neutral, making it effective for maintaining a constant pH. Although 3-MPD is not a sulfonic acid buffer, the basic nitrogen of its morpholine ring could allow it to function as a buffering agent in specific pH ranges relevant to protein studies. Its high polarity and water solubility also make it compatible with the aqueous systems used in many proteomics workflows.

Analytical and Computational Methodologies for 3 Morpholino 1,2 Propanediol Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the molecular structure of 3-Morpholino-1,2-propanediol by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic methods provide unique insights into the compound's atomic composition and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the specific arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several distinct proton environments. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the functional groups present.

The protons of the morpholine (B109124) ring typically appear as two multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂-) are deshielded and expected to resonate further downfield compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂-). The propanediol (B1597323) backbone presents a more complex system with a methine proton (-CH(OH)-) and two diastereotopic methylene protons (-CH₂(OH) and -CH₂-N-), which will likely show distinct signals and coupling patterns. The hydroxyl (-OH) protons are often observed as broad singlets, and their chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Morpholine O-CH₂ ~3.7 Multiplet 4H
Propanediol -CH(OH)- ~3.8 - 4.0 Multiplet 1H
Propanediol -CH₂(OH) ~3.5 - 3.6 Multiplet 2H
Morpholine N-CH₂ ~2.5 Multiplet 4H
Propanediol -CH₂-N- ~2.4 - 2.6 Multiplet 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary). In a standard broadband-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule.

The carbons of the morpholine ring adjacent to the oxygen are expected to have a higher chemical shift than those adjacent to the nitrogen. In the propanediol chain, the carbon bonded to the hydroxyl group (-CH(OH)-) will be significantly deshielded, as will the carbon of the primary alcohol (-CH₂(OH)). The carbon attached to the morpholine nitrogen (-CH₂-N-) will also appear in a characteristic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propanediol -CH(OH)- ~68-72
Morpholine O-CH₂ ~67
Propanediol -CH₂(OH) ~64-66
Propanediol -CH₂-N- ~60-63

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₁₅NO₃, corresponding to a monoisotopic mass of approximately 161.1052 Da researchgate.net.

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) would be observed at m/z 161 or 162, respectively researchgate.net. The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen or oxygen atoms. A common fragment would be the loss of the CH₂(OH) group, or cleavage adjacent to the nitrogen of the morpholine ring.

Loss of a water molecule: Dehydration from the diol moiety is a common fragmentation pathway for alcohols.

Ring cleavage: Fragmentation of the morpholine ring itself, often leading to a characteristic base peak. A prominent fragment is often observed at m/z 86, corresponding to the morpholinomethyl cation [CH₂=NC₄H₈O]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 162.1125 Protonated Molecule
[M]⁺ 161.1052 Molecular Ion
[M+H-H₂O]⁺ 144.1025 Loss of Water
[C₅H₁₂NO]⁺ 102.0919 Cleavage of propanediol chain

Source: Predicted m/z values are based on the molecular structure and common fragmentation patterns.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, ether, and tertiary amine functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550 - 3200 (broad) O-H stretch Alcohol (H-bonded)
3000 - 2850 C-H stretch Alkane
1320 - 1000 C-O stretch Alcohol, Ether

Source: Data compiled from standard IR spectroscopy correlation tables.

The most prominent feature would be a broad and strong absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. The spectrum would also display C-H stretching vibrations from the alkyl chains below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a series of complex absorptions, including the characteristic strong C-O stretching bands for the ether and alcohol groups, as well as the C-N stretching of the tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

Due to its high polarity and low volatility, resulting from the hydroxyl and morpholine groups, direct analysis by Gas Chromatography (GC) can be challenging. High viscosity may lead to poor peak shape and low sensitivity. Methodologies developed for similar amino-propanediols sometimes employ derivatization to increase volatility and improve chromatographic performance. However, methods that avoid derivatization have also been developed by using specific polar capillary columns and optimizing GC conditions, such as high injector and column temperatures nih.govuniv-lemans.fr. For purity assessment, a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of polar, non-volatile compounds like this compound. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable mode of separation. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar analytes. For detection, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be appropriate, as the compound lacks a strong UV chromophore libretexts.org. Reversed-phase HPLC (RP-HPLC) could also be employed, particularly with highly aqueous mobile phases or by using polar-embedded or polar-endcapped columns designed to retain polar compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of propanediol derivatives, offering high resolution and accuracy for both quantification and chiral separation. preprints.org For non-chromophoric diols like this compound, which lack a UV-absorbing group, alternative detection methods are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) has proven effective for the quantitative analysis of similar polar, non-chromophoric amino-propanediols. nih.govresearchgate.net This approach allows for the separation of the highly polar analyte from other impurities and excipients. nih.gov

The enantioseparation of racemic mixtures of related amino-propanediols is critical, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most common method for this purpose. Enantiomers of compounds like 3-tert-butylamino-1,2-propanediol have been successfully separated using chiral stationary phases (CSPs) in normal-phase liquid chromatography. researchgate.networldwidejournals.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad enantiorecognition capabilities. mdpi.commdpi.com The choice of mobile phase, often a mixture of an alkane with an alcohol modifier, is crucial for achieving optimal separation. worldwidejournals.commdpi.com For compounds that are not easily detected by UV, an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.networldwidejournals.com

ParameterHPLC for Quantitative AnalysisHPLC for Enantioseparation
Technique Hydrophilic Interaction Liquid Chromatography (HILIC)Chiral High-Performance Liquid Chromatography
Stationary Phase e.g., Halo Penta HILIC columne.g., Chiralpak AS, Chiralpak IC, Cyclodextrin-based CSPs researchgate.networldwidejournals.comspringernature.com
Mobile Phase Acetonitrile and Ammonium (B1175870) Formate Buffer nih.govresearchgate.netn-Hexane and Ethanol worldwidejournals.com
Detector Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD), UV-Vis
Application Determination of non-chromophoric impuritiesSeparation and quantification of enantiomers

Gas Chromatography (GC) and GC-MS for Volatile Diol Analysis

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds, including diols. nih.govfmach.it The selection of an appropriate GC column is critical for the analysis of glycols and diols due to their polar nature and the presence of hydroxyl groups, which can cause peak tailing on standard non-polar columns. sigmaaldrich.com Modified polyethylene glycol phases with acidic functional groups can inhibit this tailing effect and provide good separation. sigmaaldrich.com

GC-MS is considered the "gold standard" for the analysis of volatile compounds, providing both chromatographic separation and mass-based identification. nih.gov For the analysis of propanediol derivatives in complex matrices, a derivatization step is often employed to increase volatility and improve chromatographic performance. scispace.com The sample can then be analyzed by GC-MS, often in selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.net This technique has been successfully used for the determination of related compounds like 3-chloro-1,2-propanediol (B139630) and 3-methoxy-1,2-propanediol in various samples. researchgate.netnih.gov

TechniqueColumn PhaseDetectorApplicationKey Considerations
GC Modified Polyethylene Glycol (e.g., SPB-1000) sigmaaldrich.comFlame Ionization Detector (FID)Purity checks and separation of volatile diols sigmaaldrich.comActive hydroxyl groups can cause peak tailing sigmaaldrich.com
GC-MS Non-polar (e.g., DB-5ms) scispace.comMass Spectrometer (MS)Identification and quantification of trace-level diol derivatives scispace.comnih.govDerivatization may be required to increase volatility

Solid-State Characterization

Understanding the solid-state properties of a compound is essential for controlling its physical and chemical stability, solubility, and bioavailability.

X-ray Diffraction Studies of Related Diols and Derivatives

X-ray Diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.orgresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Behavior of Related Diols

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.orgnetzsch.com It is widely used to determine characteristic properties such as melting point, glass transition temperature (Tg), and enthalpy of fusion and crystallization. wikipedia.orgyoutube.com

For polyols and related diols, DSC analysis reveals important information about their phase behavior. nih.gov The technique can identify glass transitions, which appear as a step in the DSC thermogram, as well as melting and crystallization events, which appear as endothermic and exothermic peaks, respectively. wikipedia.orgyoutube.com In studies of propylene (B89431) glycol, DSC has been used to observe these transitions under various cooling rates. researchgate.net Modulated DSC (MDSC) can be employed to differentiate between overlapping thermal events, providing a more detailed understanding of the material's thermal properties. nih.gov The data obtained from DSC is crucial for understanding the physical stability of different solid forms of a substance.

Thermal EventDescriptionAppearance on DSC Thermogram
Glass Transition (Tg) Transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials. wikipedia.orgA step or change in the baseline heat capacity. wikipedia.org
Crystallization (Tc) Process of forming a crystalline solid from a liquid or amorphous state. youtube.comExothermic peak (heat is released). wikipedia.org
Melting (Tm) Transition from a solid to a liquid state. youtube.comEndothermic peak (heat is absorbed). wikipedia.org

Theoretical and Computational Investigations

Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic level, complementing experimental data and offering predictive insights.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and energetic properties of molecules. researchgate.net These calculations can determine stable conformations, predict molecular properties, and analyze intermolecular interactions. researchgate.net

For morpholine derivatives, DFT calculations have been used to establish the stable conformation of the molecule, often confirming the chair conformation of the morpholine ring observed in experimental X-ray diffraction studies. researchgate.net Such studies can also calculate dihedral angles and analyze the molecular electrostatic potential, which provides insight into intra- and intermolecular charge transfer. researchgate.net Furthermore, computational methods can be used to predict structure-activity relationships (SAR) by correlating calculated electronic properties with observed biological activity, as has been done for morpholine-substituted tetrahydroquinoline derivatives. mdpi.com These theoretical investigations are valuable for understanding the fundamental properties of this compound and guiding the design of new derivatives with specific functionalities.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions. The process involves generating an initial three-dimensional structure of the molecule and then calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

Conformation analysis is a key aspect of understanding the behavior of a flexible molecule like this compound. The presence of rotatable bonds in the propanediol chain and the morpholine ring allows the molecule to adopt various spatial arrangements, or conformations. Computational methods can be used to identify the most stable conformations and the energy barriers between them. This is often achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure. The results of such an analysis can be summarized in a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Table 1: Illustrative Data from a Hypothetical Conformation Analysis of this compound

ConformerDihedral Angle (O-C1-C2-N) (°)Relative Energy (kcal/mol)Population (%)
1600.0045
21801.2025
3-600.8530

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis and is not based on actual experimental or computational results for this compound.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties and reaction pathways of molecules. These methods solve the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be calculated.

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. A study on a different morpholine-containing compound demonstrated the use of the B3LYP/6-311++G(d,p) method to calculate these properties, showing good agreement with experimental data nih.gov. The calculated vibrational spectra can be visualized and assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra nih.gov. Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei can help in the structural elucidation of the compound and its derivatives nih.gov.

The prediction of reaction pathways involves calculating the potential energy surface for a given chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing insights into the reaction mechanism and kinetics. For instance, DFT has been used to unravel the complex reaction network for the conversion of glycerol (B35011) to propylene, a process that involves propanediol intermediates recercat.cat. Such computational studies can guide the design of catalysts and the optimization of reaction conditions for the synthesis and transformation of this compound.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (ppm) - CH₂ (morpholine)2.5 - 2.8
¹³C NMR Chemical Shift (ppm) - C-O (propanediol)65 - 75
IR Vibrational Frequency (cm⁻¹) - O-H stretch3400 - 3500
UV-Vis λmax (nm)~210

Note: This table is for illustrative purposes to show the type of data generated from spectroscopic parameter prediction and is not based on actual experimental or computational results for this compound.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches in 3-Morpholino-1,2-propanediol Synthesis

Traditional synthesis of 3-MPD often involves multi-step processes that may use hazardous reagents and generate significant waste. The principles of green chemistry aim to develop more environmentally friendly and efficient synthesis methods.

Atom Economy and Alternative Feedstocks: A key principle of green chemistry is maximizing "atom economy," which means ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Researchers are exploring pathways that improve upon the atom economy of conventional methods, such as the reaction of 3-chloro-1,2-propanediol (B139630) with morpholine (B109124).

Furthermore, there is a significant push towards using renewable feedstocks. One promising avenue is the catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, into 1,2-propanediol (1,2-PDO). mdpi.comresearchgate.net This bio-derived 1,2-PDO could then be functionalized to produce 3-MPD, creating a more sustainable production route. Biotechnological methods using engineered microorganisms to produce 1,2-PDO directly from sugars also represent a frontier for generating the precursor sustainably. mdpi.com

Innovative Synthesis Techniques: Alternative energy sources are being investigated to drive the synthesis with greater efficiency and less environmental impact. Sonochemistry, which uses ultrasound irradiation, has been successfully applied to create an eco-friendly, solvent-free synthesis of 3-chloro-1,2-propanediol, a direct precursor to 3-MPD. This method avoids harsh acidic or basic conditions and uses only water as a reagent, generating no waste.

Synthesis ApproachGreen Chemistry PrinciplePotential Advantage
Biocatalytic RoutesUse of Renewable Feedstocks, Lower EnergySustainable production from glycerol or sugars.
SonochemistryAlternative Energy Source, Waste ReductionAvoids organic solvents and harsh conditions.
Improved CatalysisHigh Atom Economy, Increased EfficiencyReduces byproducts and improves yield.

Advanced Catalyst Design Utilizing this compound Derived Ligands

The design of specialized ligands to control the activity and selectivity of metal catalysts is a cornerstone of modern chemistry. The structure of 3-MPD, featuring a tertiary amine (the morpholine nitrogen) and two hydroxyl groups, makes it an attractive candidate for a tridentate ligand, capable of binding to a metal center at three points (N,O,O).

While the direct use of 3-MPD as a ligand is still an emerging area, its potential is significant. Chiral ligands derived from amino acids and other biomolecules are widely used in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry. mdpi.commdpi.comrsc.org By modifying the 3-MPD scaffold, for instance, by creating derivatives from chiral starting materials, it is possible to design new classes of chiral ligands.

These novel ligands could find applications in a variety of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Creating chiral centers with high enantioselectivity.

Cross-Coupling Reactions: Forming carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex organic molecules.

Oxidation/Reduction Reactions: Controlling the selectivity of redox processes.

The combination of the morpholine group, known for its favorable metabolic and physicochemical properties in drug design, with the coordinating diol functionality could lead to catalysts with unique solubility and reactivity profiles. nih.gov

Exploration of Novel Bioconjugation and Supramolecular Applications

Bioconjugation: Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. The morpholine moiety is a critical component of Morpholino oligomers (PMOs), which are synthetic molecules used to modify gene expression. wikipedia.orgchemeurope.com These PMOs act as antisense agents by binding to specific RNA sequences, blocking translation or altering splicing, making them invaluable tools for research in developmental biology and as potential therapeutic agents. wikipedia.orgchemeurope.comnih.gov The 3-MPD scaffold, containing both the morpholine ring and hydroxyl groups for further functionalization, represents a potential building block for the synthesis of novel PMO analogues and other nucleic acid derivatives. austinpublishinggroup.comresearchgate.net

Supramolecular Applications and Hydrogels: Supramolecular chemistry focuses on systems of multiple molecules held together by non-covalent interactions. Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are a prime example. nih.govmdpi.com The 3-MPD molecule is an excellent candidate for creating functional hydrogels. Its two hydroxyl groups allow it to be polymerized or used as a cross-linker to form the gel network.

The incorporated morpholine group can impart "smart" properties to the hydrogel, making it responsive to environmental stimuli. For example, the nitrogen atom on the morpholine ring can be protonated or deprotonated depending on the pH, which would change the swelling properties of the hydrogel. This pH-responsiveness could be used to design systems for controlled drug delivery, where a drug is released in a specific pH environment, such as in tumor tissues or certain cellular compartments.

Application AreaKey Structural FeaturePotential Function
Bioconjugation Morpholine RingBuilding block for antisense Morpholino oligomers (PMOs).
Supramolecular Chemistry Diol and Morpholine GroupsMonomer/cross-linker for pH-responsive hydrogels.
Drug Delivery pH-Sensitive MorpholineControlled release of therapeutics in specific environments.

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The unique properties of 3-MPD position it at the intersection of chemical biology and materials science, enabling the development of novel tools and materials with tailored functions.

Chemical Biology: The primary application in this field stems from the use of the morpholine scaffold in Morpholino oligomers (PMOs). wikipedia.orgchemeurope.com These synthetic molecules are essential tools for "reverse genetics," where researchers inhibit the expression of a specific gene to understand its function. wikipedia.orgchemeurope.com By designing PMOs that target the messenger RNA (mRNA) of a particular gene, scientists can block the production of the corresponding protein. This steric-blocking mechanism is highly specific and avoids the off-target effects sometimes seen with other gene-silencing techniques like RNA interference (RNAi). nih.govaustinpublishinggroup.com The development of new synthetic routes to functionalized morpholine building blocks, potentially derived from 3-MPD, could accelerate the creation of next-generation PMOs for research and therapeutic use.

Advanced Materials: The ability to polymerize 3-MPD opens the door to creating a new class of functional polymers. The presence of the morpholine ring along the polymer backbone can significantly influence the material's properties:

Biocompatibility: Morpholine is a feature in many approved drugs, suggesting that polymers containing this moiety may have good biocompatibility, making them suitable for biomedical applications like tissue engineering scaffolds or medical device coatings. nih.gov

"Smart" Materials: As mentioned, polymers incorporating 3-MPD could be responsive to stimuli like pH or temperature, allowing for the creation of smart surfaces, sensors, or actuators.

Bioinspired Materials: Nature often uses a limited set of building blocks to create materials with remarkable properties. By combining the biologically relevant diol structure with the synthetic morpholine heterocycle, researchers can create bioinspired materials that merge biological function with synthetic durability and versatility. nih.gov

Challenges and Opportunities in Scalable Production for Research Applications

Despite its potential, the widespread use of 3-MPD in research is dependent on its availability, which is linked to the scalability of its production.

Challenges:

Safety and Reagents: Scaling up chemical reactions often presents safety challenges, such as managing exothermic reactions. chemtek.co.in Furthermore, the cost and handling of starting materials and reagents can become prohibitive at larger scales. chemtek.co.inpharmaceuticalprocessingworld.com

Purity Requirements: Applications in catalysis, bioconjugation, and polymer science often demand very high purity (>99%), which can make the final purification steps (e.g., distillation or chromatography) a significant bottleneck in production. google.comwipo.int

Opportunities:

Catalytic Process Development: Investing in the development of efficient, one-pot catalytic processes could dramatically improve yield and reduce waste. For related aminopropanediols, catalytic methods have been shown to improve reaction rates and selectivity. wipo.int

Biocatalytic Production: The greatest opportunity lies in developing a biocatalytic route from renewable resources like glycerol. mdpi.com An engineered microbial strain or an enzymatic process could potentially produce 3-MPD or a key precursor in a single fermentation or reaction step, offering a sustainable and cost-effective solution for large-scale production.

Continuous Flow Chemistry: Moving from traditional batch production to continuous flow chemistry can offer better control over reaction parameters, improve safety, and allow for easier scaling. This approach has been shown to be effective for the synthesis of related compounds like 3-Amino-1,2-propanediol (B146019). chemicalbook.com

By overcoming these production hurdles, this compound can become a readily accessible platform chemical, unlocking its full potential across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Morpholino-1,2-propanediol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using 3-chloro-1,2-propanediol and morpholine. Key optimizations include:

  • Catalyst Screening : Use solid-base catalysts (e.g., triethylamine-bound supports) to accelerate substitution reactions .
  • Mole Ratio : Maintain a 1:8 molar ratio of precursor to amine for optimal conversion .
  • Temperature/Pressure : Conduct reactions at 60°C under 0.20 MPa pressure to balance kinetics and side-product formation .
  • Purification : Employ vacuum molecular distillation and solvent recrystallization to achieve >99% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • FT-IR : Identify the morpholine ring vibrations (C-O-C stretch at 1,100–1,250 cm⁻¹) and hydroxyl groups (broad peak ~3,300 cm⁻¹) .
  • NMR : In 1^1H NMR, focus on the diol protons (δ 3.5–4.0 ppm) and morpholine methylene groups (δ 2.4–3.0 ppm). 13^{13}C NMR should show carbinol carbons at δ 60–70 ppm and morpholine carbons at δ 45–55 ppm .
  • MS : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 162.19 g/mol) and fragmentation patterns confirming the morpholine moiety .

Q. How can researchers quantify this compound in complex matrices, and what chromatographic methods are validated for this purpose?

  • Methodological Answer :

  • Derivatization : Use heptafluorobutyryl agents to enhance volatility for GC-MS analysis .
  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD) for polar derivatives. Validate with isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) to improve accuracy .
  • Calibration : Establish linear ranges (1–1,000 μg/L) and detection limits (≤0.01 mg/kg) using matrix-matched standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as morpholine derivatives may irritate respiratory pathways .
  • Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the metabolic pathways of this compound compare to structurally related chlorinated propanediols (e.g., 3-MCPD), and what implications does this have for toxicity assessments?

  • Methodological Answer :

  • Comparative Metabolism : Unlike 3-MCPD (metabolized to chlorolactic acid via alcohol dehydrogenase), morpholino derivatives may undergo ring-opening reactions. Use in vitro hepatocyte models with LC-MS to track metabolites .
  • Toxicity Screening : Apply the Ames test and micronucleus assays to assess mutagenicity. Note that glycidol (a 3-MCPD metabolite) is carcinogenic (IARC Group 2A), necessitating analogous studies for morpholino derivatives .

Q. In catalytic synthesis of this compound, how can conflicting data on catalyst efficiency be resolved through mechanistic studies?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation rates under varying temperatures/pressures .
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
  • In Situ Spectroscopy : Operando IR or Raman spectroscopy can reveal catalyst surface interactions during reactions .

Q. What experimental strategies can differentiate between isomeric byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns with polar organic mobile phases to resolve enantiomers .
  • 2D NMR : 1^{1}H-13^{13}C HSQC and NOESY spectra can distinguish regioisomers based on coupling patterns .
  • X-ray Crystallography : Resolve absolute configurations of crystalline byproducts for definitive structural assignment .

Q. How should researchers address discrepancies in reported absorption capacities of this compound for CO2_2 capture applications?

  • Methodological Answer :

  • COSMO-RS Modeling : Re-evaluate absorption predictions using updated sigma profiles and activity coefficients. Compare with experimental gas solubility measurements at varying pressures .
  • Benchmarking : Test against established amines (e.g., monoethanolamine) in fixed-bed reactors to validate performance under industrial conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.